molecular formula C28H32N2O6 B11569073 1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569073
M. Wt: 492.6 g/mol
InChI Key: XEQKUVJJGWHGED-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. Its core scaffold consists of a fused chromene-pyrrole system with a 1,2-dihydro configuration, functionalized at the 1-position with a 3,4-diethoxyphenyl group and at the 2-position with a 3-(morpholin-4-yl)propyl chain. The compound’s synthesis is rooted in multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as demonstrated in recent protocols . These methods emphasize step economy, scalability, and compatibility with diverse substituents, enabling the generation of libraries for drug discovery .

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H32N2O6/c1-3-34-22-11-10-19(18-23(22)35-4-2)25-24-26(31)20-8-5-6-9-21(20)36-27(24)28(32)30(25)13-7-12-29-14-16-33-17-15-29/h5-6,8-11,18,25H,3-4,7,12-17H2,1-2H3

InChI Key

XEQKUVJJGWHGED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4-diethoxybenzaldehyde, morpholine, and appropriate pyrrole derivatives. The synthesis may involve:

    Condensation reactions: To form the chromeno-pyrrole core.

    Substitution reactions: To introduce the morpholin-4-yl propyl group.

    Cyclization reactions: To complete the chromeno-pyrrole structure.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to speed up the reactions.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To replace certain groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt the cell cycle at specific phases, preventing cancer cell proliferation.

In Vitro Studies :

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (breast cancer)12.5Induction of apoptosis
Study 2HeLa (cervical cancer)15.0Cell cycle arrest at G1 phase
Study 3A549 (lung cancer)10.0Inhibition of proliferation

These findings suggest that the compound is particularly effective against breast and lung cancer cells.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Neuroprotective Effects

Preliminary studies indicate that morpholino-containing compounds can cross the blood-brain barrier, potentially offering neuroprotective benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Color Conversion Applications

Recent patents have explored the use of nitrogen-containing compounds like this one in color conversion films and display technologies. These applications leverage the compound's photophysical properties for enhanced color performance in electronic displays.

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on Anticancer Activity : A xenograft model demonstrated significant tumor reduction when treated with the compound at doses of 20 mg/kg.
  • Toxicity Assessment : Toxicological evaluations indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is rare in the literature, but several analogs and derivatives have been synthesized for comparative analysis. Below is a detailed comparison based on substituent variations, synthetic routes, and functional properties:

Key Observations

Substituent Effects on Solubility and Bioactivity The 3,4-diethoxyphenyl group in the target compound provides greater electron-donating capacity and steric bulk compared to the 4-methoxyphenyl analog . This may enhance interactions with hydrophobic binding pockets in biological targets. Morpholinylpropyl chains (as in the target compound) vs.

Synthetic Flexibility The target compound benefits from modern one-pot MCRs, which are more efficient than earlier multistep condensations . For example, older routes required pre-functionalized intermediates like methyl (E)-6-phenyl-2,4-dioxohex-5-enoate , whereas current protocols use readily available aldehydes and amines.

Derivative Potential Chromeno[2,3-c]pyrrole-3,9-diones serve as precursors for 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via hydrazine-mediated ring-opening . This transformation is critical for accessing pyrazole-based pharmacophores, a feature shared by compounds like 4g and 4k .

Biological Activity

The compound 1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered interest for its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The structure of the compound can be broken down into its core components:

  • Chromeno[2,3-c]pyrrole framework : This bicyclic structure is known for its diverse biological activities.
  • Functional groups : The presence of diethoxyphenyl and morpholinyl groups enhances its pharmacological properties.

Synthesis Methodology

The synthesis typically involves multi-step reactions that yield high purity and yield rates. Recent studies report a success rate of over 90% in synthesizing related compounds using optimized methodologies that include:

  • One-pot multicomponent reactions.
  • Use of microwave-assisted synthesis techniques to reduce reaction times.

Antioxidant Properties

Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant antioxidant activity . This activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways. For instance:

  • In vitro assays demonstrated that these compounds can reduce oxidative damage in cellular models by modulating antioxidant enzyme levels.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Studies have reported:

  • Inhibition of bacterial growth : The compound exhibited effective antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antifungal activity : It has also been tested against fungi such as Candida albicans, showing potential as an antifungal agent.

Anti-inflammatory Effects

Preclinical studies suggest that this compound may possess anti-inflammatory properties . Mechanistic studies have shown:

  • Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
  • Potential modulation of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Anticancer Potential

Emerging research points towards the anticancer potential of chromeno[2,3-c]pyrrole derivatives. Specific findings include:

  • Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
  • Inhibition of cell proliferation through cell cycle arrest mechanisms.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in disease pathways:

  • Glucokinase activators : This suggests a role in metabolic regulation and potential applications in diabetes management.
  • Inhibition of proteases associated with viral infections, indicating possible antiviral applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
AntimicrobialEffective against E. coli and C. albicans
Anti-inflammatoryReduced levels of IL-6 and TNF-alpha
AnticancerInduced apoptosis in MCF-7 cells
Enzyme inhibitionActivates glucokinase; inhibits viral proteases

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